molecular formula C8H21N3 B1199963 Aminopropylcadaverine CAS No. 56-19-9

Aminopropylcadaverine

Cat. No. B1199963
CAS RN: 56-19-9
M. Wt: 159.27 g/mol
InChI Key: QZBYOYPROVGOGE-UHFFFAOYSA-N
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Description

Aminopropylcadaverine is a polyamine and the final product of the aminopropylcadaverine biosynthesis pathway . It belongs to the class of organic compounds known as dialkylamines . It is a very strong basic compound .


Synthesis Analysis

Aminopropylcadaverine is synthesized in a pathway that involves the decarboxylation of lysine to form cadaverine, which is then converted to aminopropylcadaverine by the aminopropyltransferase, SpeE . This process is observed in organisms like Escherichia coli K-12 substr . Another study shows that a range of ectomycorrhizal and plant pathogenic fungi can convert lysine into the higher homologues of cadaverine .


Molecular Structure Analysis

The molecular formula of Aminopropylcadaverine is C8H21N3 . Its average mass is 159.272 Da and its monoisotopic mass is 159.173553 Da .


Physical And Chemical Properties Analysis

Aminopropylcadaverine is a very strong basic compound . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Role in Bacterial Growth : Aminopropylcadaverine was found to be important for cell growth in Escherichia coli when normal polyamines were limited. This was evidenced by its synthesis in E. coli mutants and its stimulation of polyphenylalanine and MS2 RNA replicase synthesis in vitro (Igarashi et al., 1986).

  • Comparison with Other Polyamines : It was less effective than spermidine in stimulating the growth of spermidine auxotrophs of Escherichia coli, compared to sym-homospermidine and spermidine (Linderoth & Morris, 1983).

  • Occurrence in Halophilic Eubacteria : Aminopropylcadaverine and its derivatives were detected in Halococcus acetoinfaciens, indicating its presence and potential role in slightly halophilic eubacteria (Hamana et al., 1988).

  • Use in Leukemia Cell Research : In a study on cultured L1210 leukemia cells, a combination of α-difluoromethylornithine and aminopropylcadaverine led to spermine depletion and growth inhibition, highlighting its potential application in studying cell proliferation (Casero et al., 1984).

  • Formation in Yeast : Aminopropylcadaverine was formed by Saccharomyces cerevisiae strains, suggesting alternative biosynthetic routes for polyamine formation in yeast (Walters & Cowley, 1996).

  • Role in Trypanosoma cruzi : Studies on Trypanosoma cruzi indicated the synthesis of a novel polyamine-thiol conjugate, N1,N9-bis(glutathionyl)aminopropylcadaverine, suggesting its unique role in the biochemistry of this organism (Hunter et al., 1994).

  • Formation in Fungi : Research on mycorrhizal and phytopathogenic fungi showed their ability to convert lysine into aminopropylcadaverine and other cadaverine homologues, providing insights into fungal biochemistry (Zarb & Walters, 1994).

  • Interconversion in Yeasts : Aminopropylcadaverine was shown to be interconvertible with other polyamines in various yeast strains, highlighting its role in yeast growth and metabolism (Hamana et al., 1989).

  • Enhanced Synthesis in Carcinoma Cells : In Ehrlich ascites carcinoma cells, polyamine depletion led to increased synthesis and accumulation of aminopropylcadaverine, suggesting its role in cellular responses to polyamine depletion (Alhonen-Hongisto & Jänne, 1980).

properties

IUPAC Name

N'-(3-aminopropyl)pentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c9-5-2-1-3-7-11-8-4-6-10/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBYOYPROVGOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204565
Record name N-(3-Aminopropyl)cadaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aminopropylcadaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Aminopropylcadaverine

CAS RN

56-19-9
Record name (3-Aminopropyl)cadaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminopropyl)cadaverine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Aminopropyl)cadaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminopropylcadaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
J Zarb, DR Walters - Letters in applied microbiology, 1994 - Wiley Online Library
Radiolabeled products that co‐chromatographed with authentic standards of cadaverine, aminopropylcadaverine (APC) and N,N bis (3‐aminopropyl) cadaverine (3 APC) were isolated …
K Hamana, M Niitsu, K Samejima… - FEMS microbiology …, 1988 - academic.oup.com
… Aminopropylcadaverine and possibly its aminopropyl derivative(s) were observed in … moiety and aminopropyl moiety of aminopropylcadaverine serve as propylamine acceptors of …
Number of citations: 21 academic.oup.com
DR WALTERS - 1994 - portlandpress.com
The diamine cadaverine is formed by the decarboxylation of lysine. It is thought that the higher derivatives of cadaverine, aminopropylcadaverine(APC) and N, N-bis (3-aminopropy1) …
Number of citations: 2 portlandpress.com
K HAMANA, S MATSUZAKI, M NIITSU… - The Journal of General …, 1991 - jstage.jst.go.jp
… of triamines (2-hydroxyspermidine and aminopropylcadaverine) and tetraamine (spermine). … terium containing the novel triamine aminopropylcadaverine, which was already found in "…
Number of citations: 7 www.jstage.jst.go.jp
L Alhonen-Hongisto, P Seppänen, E Hölttä… - … and biophysical research …, 1982 - Elsevier
Ehrlich ascites carcinoma cells were cultured in the presence of difluoromethyl ornithine (DFMO) and micromolar concentrations of cadaverine for several months. This treatment …
Number of citations: 42 www.sciencedirect.com
SH Kim, Y Wang, M Khomutov, A Khomutov… - ACS chemical …, 2016 - ACS Publications
… aminopropylcadaverine, the absence of spermidine would allow tetraamine biosynthesis from aminopropylcadaverine… site would not be bound by aminopropylcadaverine. Therefore, if …
Number of citations: 34 pubs.acs.org
KJ Hunter, SAL Quesne… - European journal of …, 1994 - Wiley Online Library
Radiolabelling studies using tritiated omithine, arginine and lysine, together with the relevant amino acid decarboxylase enzyme assays, indicate that the epimastigote stage of …
Number of citations: 95 febs.onlinelibrary.wiley.com
E Hölttä, P Pohjanpelto - Biochemical Journal, 1983 - portlandpress.com
… which appeared after submission of the present paper, shows that ornithine deprivation causes formation of cadaverine and aminopropylcadaverine in an arginase-deficient …
Number of citations: 18 portlandpress.com
N Linderoth, DR Morris - Biochemical and Biophysical Research …, 1983 - Elsevier
sym -Homospermidine (HSpe) was compared with its structural isomer, aminopropylcadaverine (AP5), and the naturally-occurring triamine, spermidine (Spe), in its ability to stimulate …
Number of citations: 25 www.sciencedirect.com
W Fukuda, R Hidese, S Fujiwara - … : a universal molecular nexus for growth …, 2015 - Springer
Long-chain and/or branched polyamines such as N 4 -aminopropylspermidine [3(3)4] (abbreviation for the number of methylene CH 2 chain units between NH 2 , NH, N, or N + ), N 4 -…
Number of citations: 7 link.springer.com

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